
Orlistat L-Methionine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Orlistat L-Methionine is a compound that combines Orlistat, a well-known lipase inhibitor used in the treatment of obesity, with L-Methionine, an essential amino acid. Orlistat works by preventing the absorption of fats from the human diet, thereby reducing caloric intake. L-Methionine plays a crucial role in various metabolic processes, including the synthesis of proteins and the production of important molecules such as glutathione.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Orlistat involves the hydrogenation of lipstatin, a natural product isolated from the bacterium Streptomyces toxytricini . The process includes several steps:
Hydrogenation: Lipstatin is hydrogenated to produce Orlistat.
Purification: The resulting Orlistat is purified using chromatographic techniques.
For the preparation of Orlistat L-Methionine, Orlistat is reacted with L-Methionine under specific conditions to form the desired compound. The reaction typically involves:
Solvent: A suitable solvent such as methanol or ethanol.
Catalyst: A catalyst to facilitate the reaction.
Temperature: Controlled temperature conditions to ensure optimal reaction rates.
Industrial Production Methods
Industrial production of Orlistat involves large-scale fermentation of Streptomyces toxytricini to produce lipstatin, followed by hydrogenation and purification processes. The production of this compound on an industrial scale would involve similar steps, with additional processes to combine Orlistat with L-Methionine.
Analyse Chemischer Reaktionen
Types of Reactions
Orlistat L-Methionine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the structure of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxidized derivatives with altered biological activity, while substitution reactions can introduce new functional groups that modify the compound’s properties.
Wissenschaftliche Forschungsanwendungen
Orlistat L-Methionine has several scientific research applications:
Chemistry: Used as a model compound to study lipase inhibition and amino acid conjugation.
Biology: Investigated for its effects on metabolic pathways and protein synthesis.
Medicine: Explored for potential therapeutic applications in obesity management and metabolic disorders.
Industry: Used in the development of new pharmaceuticals and dietary supplements.
Wirkmechanismus
Orlistat L-Methionine exerts its effects through the combined actions of Orlistat and L-Methionine:
L-Methionine: Participates in various metabolic processes, including the synthesis of proteins and the production of important molecules such as glutathione.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetilistat: Another lipase inhibitor used in the treatment of obesity.
Lipstatin: The natural product from which Orlistat is derived.
Uniqueness
Orlistat L-Methionine is unique due to its combination of lipase inhibition and the metabolic benefits of L-Methionine. This dual action may provide enhanced therapeutic effects compared to Orlistat alone.
Eigenschaften
IUPAC Name |
[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylsulfanylbutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H51NO5S/c1-4-6-8-10-11-12-13-14-15-17-23(33-28(32)25(29-22-30)19-20-35-3)21-26-24(27(31)34-26)18-16-9-7-5-2/h22-26H,4-21H2,1-3H3,(H,29,30)/t23-,24-,25-,26-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJLRPRIZKCSFS-CQJMVLFOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CCSC)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@H](CCSC)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H51NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858259 |
Source


|
| Record name | (2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]tridecan-2-yl N-formyl-L-methioninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356354-38-5 |
Source


|
| Record name | (2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]tridecan-2-yl N-formyl-L-methioninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
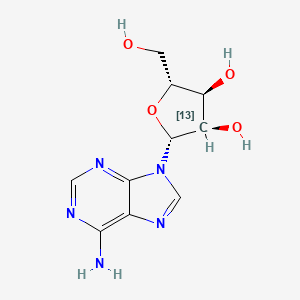
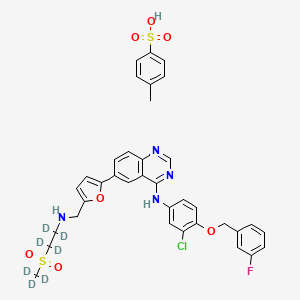
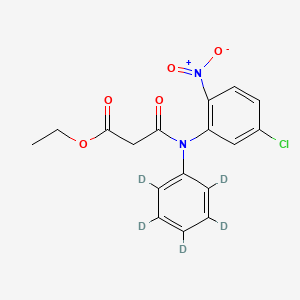
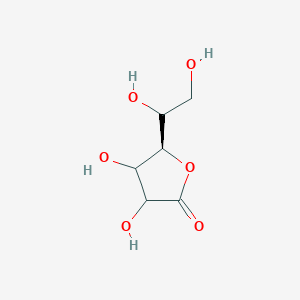
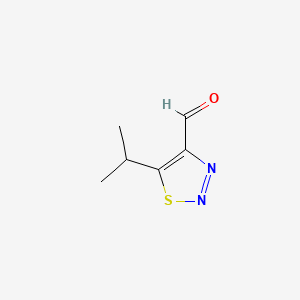

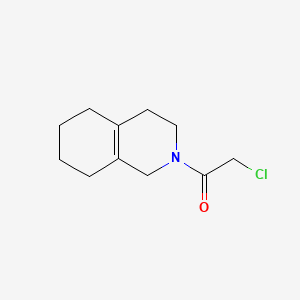
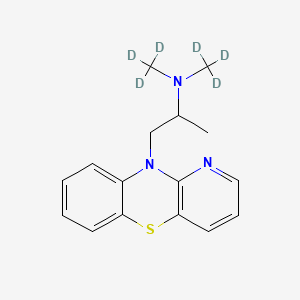
![(4aR,6S,7R,8S,8aR)-6-ethylsulfanyl-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B583465.png)
